molecular formula C10H12F3N B8115452 (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine

(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine

Cat. No.: B8115452
M. Wt: 203.20 g/mol
InChI Key: YOETTZCHIABKPH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine (CAS 439811-20-8) is a chiral amine intermediate of significant value in pharmaceutical research and development. Its structure, featuring a stereogenic center and a lipophilic, electron-withdrawing trifluoromethyl group, makes it a critical building block for designing Active Pharmaceutical Ingredients (APIs), particularly those targeting the Central Nervous System (CNS) . The trifluoromethyl group is a recognized pharmacophore in medicinal chemistry, known to enhance the metabolic stability, bioavailability, and binding affinity of therapeutic compounds by influencing their electron distribution and lipophilicity . This compound is especially useful for creating enantiomerically pure drugs, which is crucial for achieving targeted pharmacological effects while minimizing off-target side effects . Researchers primarily utilize this compound in the synthesis of potential treatments for neurological and psychiatric disorders, such as antidepressants and anxiolytics . Its application extends to the development of novel compounds for chronic pain and neurodegenerative diseases. The compound is provided with high chiral purity and must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R)-1-[4-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOETTZCHIABKPH-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Imine Formation : 4-(Trifluoromethyl)phenylpropanal reacts with (R)-(+)-1-(1-naphthyl)ethylamine in the presence of titanium isopropoxide to form the corresponding imine.

  • Hydrogenation : The imine intermediate is reduced using palladium or rhodium catalysts under hydrogen pressure. For example, 0.18% Pd/Al₂O₃ achieves >95% conversion with high enantioselectivity.

Optimization Data:

CatalystSolventTemperature (°C)H₂ Pressure (atm)Yield (%)ee (%)
Pd/Al₂O₃ (0.18%)Ethyl acetate2518899
Rh/Al₂O₃ (0.28%)Toluene5039298

Source: Adapted from PMC data on Cinacalcet intermediates.

Chiral Resolution of Racemic Mixtures

Racemic 1-(4-(trifluoromethyl)phenyl)propan-1-amine can be resolved using chiral acids. D-(-)-tartaric acid is commonly employed to form diastereomeric salts, which are separated via crystallization.

Protocol:

  • Racemic amine (100 g) is mixed with D-(-)-tartaric acid (87.6 g) in methanol/water (4:5 v/v) at 60–65°C.

  • The (R)-enantiomer tartrate salt precipitates after cooling, yielding >82% chiral purity.

  • Freebase liberation using NaOH affords this compound with 99% ee after recrystallization.

Critical Factors:

  • Solvent Ratio : Methanol/water (4:5) optimizes salt solubility and crystallization kinetics.

  • Temperature : Crystallization at 55–60°C minimizes co-precipitation of the (S)-enantiomer.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Palladium and iridium catalysts enable direct asymmetric hydrogenation of prochiral ketones or enamines.

Case Study:

  • Substrate : 1-(4-(Trifluoromethyl)phenyl)propan-1-one.

  • Catalyst System : [Ir(COD)Cl]₂ with (S)-MeO-Biphep ligand.

  • Conditions : 50°C, 60 atm H₂, toluene.

  • Outcome : 94% yield, 97% ee.

Mechanistic Insight:

The trifluoromethyl group enhances substrate rigidity, favoring selective adsorption of the (R)-enantiomer on the chiral catalyst surface.

Enzymatic Kinetic Resolution

Lipases and transaminases have been employed to resolve racemic amines.

Example:

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Substrate : Racemic 1-(4-(trifluoromethyl)phenyl)propan-1-amine.

  • Acylating Agent : Vinyl acetate.

  • Result : (R)-amine remains unreacted, isolated with 90% ee and 45% yield.

Limitations:

  • Scalability issues due to enzyme cost and reaction time (24–48 h).

Grignard Addition to Chiral Sulfinimines

Ellman’s sulfinimine chemistry provides a stereocontrolled route.

Procedure:

  • (S)-tert-Butanesulfinamide reacts with 4-(trifluoromethyl)benzaldehyde to form sulfinimine.

  • Grignard addition (CH₃MgBr) yields diastereomeric sulfinamides.

  • Acid hydrolysis releases this compound with 98% ee.

Advantages:

  • High stereoselectivity (>98% de).

  • Compatibility with diverse Grignard reagents.

Comparison of Methods

MethodYield (%)ee (%)ScalabilityCost
Asymmetric Reductive Amination88–9298–99HighModerate
Chiral Resolution70–8299ModerateLow
Transition Metal Catalysis90–9497–99HighHigh
Enzymatic Resolution40–4590LowHigh
Sulfinimine Chemistry85–9098ModerateModerate

Industrial-Scale Considerations

For commercial production, asymmetric reductive amination and chiral resolution are preferred due to balance between cost and enantiopurity. Patents highlight the use of recycled Pd/Al₂O₃ catalysts to reduce precious metal consumption. Solvent selection (e.g., 2-Me-THF over DMF) improves sustainability without compromising yield.

Emerging Techniques

  • Photoredox Catalysis : Visible-light-mediated amination of ketones using chiral organocatalysts.

  • Biocatalytic Cascades : Engineered transaminases coupled with alcohol dehydrogenases for one-pot synthesis .

Chemical Reactions Analysis

Potential Chemical Reactions

  • (R)-2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-1-amine hydrochloride: This compound can participate in nucleophilic substitution reactions. The trifluoromethyl group influences the reactivity of the aromatic ring.

  • Oxidation Reactions: Amines can undergo oxidation. The specific products depend on the oxidizing agent and reaction conditions.

  • Acylation Reactions: Amines react with acyl halides or anhydrides to form amides. This reaction is commonly used to protect the amine group or to introduce new functionality .

  • Alkylation Reactions: Amines can be alkylated with alkyl halides. This reaction can be used to introduce new alkyl groups onto the amine .

  • Salt Formation: Amines can react with acids to form salts. For example, (R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine can form a hydrochloride salt .

Interaction Studies

Interaction studies involving compounds with similar structures to this compound hydrochloride suggest potential interactions with cytochrome P450 enzymes, influencing drug metabolism and pharmacokinetics. Further research is needed to fully understand its interaction profile.

Analogues and Similar Compounds

Several compounds share structural similarities with this compound hydrochloride:

Compound NameMolecular FormulaUnique Features
(S)-1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamineContains an ethyl group instead of propyl
1-[4-(Trifluoromethyl)phenyl]propan-1-amineLacks double bond in propene structure
1-(3-Fluoro-4-(trifluoromethyl)phenyl)propan-1-amineDifferent fluorine positioning

The specific stereochemistry, presence of a double bond, and the trifluoromethyl group in this compound significantly influence its reactivity and biological properties compared to other similar compounds.

Scientific Research Applications

Pharmaceutical Applications

  • Management of Hyperparathyroidism
    • Cinacalcet is effective in treating secondary hyperparathyroidism associated with CKD. It helps maintain bone density and prevents complications related to elevated PTH levels.
    • Clinical studies have demonstrated that cinacalcet significantly lowers PTH levels and improves mineral metabolism in patients undergoing dialysis .
  • Treatment of Hypercalcemia
    • The compound is also utilized in managing hypercalcemia due to malignancy. By reducing serum calcium levels, cinacalcet can alleviate symptoms associated with high calcium levels, such as nausea and confusion .
  • Bone Health Preservation
    • Research indicates that cinacalcet may help preserve bone density in patients with CKD, reducing the risk of fractures and improving overall skeletal health .

Case Studies

Several studies have highlighted the effectiveness and safety of cinacalcet in clinical settings:

  • Clinical Trials
    • A pivotal trial demonstrated that patients receiving cinacalcet showed a significant reduction in PTH levels compared to placebo groups, leading to improved outcomes for those with CKD .
  • Long-term Safety Studies
    • Long-term studies have assessed the safety profile of cinacalcet, revealing that while it is generally well-tolerated, some patients may experience gastrointestinal side effects. Monitoring is recommended for those on prolonged therapy .

Mechanism of Action

The mechanism of action of ®-1-(4-(Trifluoromethyl)phenyl)propan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or material science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

a. Positional Isomers
  • (R)-1-(3-Chloro-2-fluorophenyl)propan-1-amine (CAS: 1213383-14-2) Substituents: Chloro (-Cl) at the meta position and fluoro (-F) at the ortho position.
  • (R)-1-(4-Fluoro-2-(trifluoromethyl)phenyl)propan-1-amine (CAS: 1391195-60-0)

    • Substituents : -CF₃ at the para position and -F at the ortho position.
    • Impact : The additional -F increases polarity, which may reduce blood-brain barrier permeability compared to the parent compound .
b. Functional Group Replacements
  • (R)-3-Phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine ((R)-Norfluoxetine) Structure: Incorporates a phenoxy (-O-) bridge between two aromatic rings. Impact: The ether linkage introduces hydrogen-bonding capability, enhancing serotonin reuptake inhibition (as seen in fluoxetine derivatives) but reducing metabolic stability compared to the amine-linked parent compound .

Enantiomeric and Stereochemical Comparisons

  • (S)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine
    • Stereochemistry : The (S)-enantiomer exhibits mirrored spatial arrangement.
    • Impact : Chiral amines often show divergent pharmacological activities. For example, (R)-enantiomers of similar compounds demonstrate higher receptor selectivity in clinical applications (e.g., Cinacalcet) .

Structural Analogues with Extended Backbones

  • Cinacalcet Related Compound C ((R)-N-[1-(Naphthalen-1-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride)
    • Structure : Adds a naphthyl-ethyl group to the amine.
    • Impact : The bulky naphthyl group increases lipophilicity and extends half-life but may reduce oral bioavailability due to poor solubility .

Impurities and Metabolites

  • (S)-N-((R)-1-(Naphthalen-1-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)propan-1-amine Role: An impurity of Cinacalcet with a trifluoromethyl group at the meta position.

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine C₁₀H₁₂F₃N 239.67 (HCl salt) 856563-00-3 para-CF₃
(R)-Norfluoxetine C₁₆H₁₅F₃NO 318.29 MFCD09997738 para-CF₃, phenoxy bridge
Cinacalcet Related Compound C C₂₂H₂₂F₃N·HCl 393.87 N/A para-CF₃, naphthyl-ethyl
(R)-1-(3-Chloro-2-fluorophenyl)propan-1-amine C₉H₁₀ClF₃N 217.63 1213383-14-2 meta-Cl, ortho-F

Key Findings and Implications

Substituent Position : Para-substituted trifluoromethyl groups optimize electronic and steric effects for receptor interactions, whereas meta/ortho substitutions may compromise activity .

Chirality : (R)-enantiomers generally exhibit superior pharmacological profiles in chiral amines, as seen in Cinacalcet and related compounds .

Structural Complexity : Extended backbones (e.g., naphthyl-ethyl groups) enhance lipophilicity but may require formulation adjustments to improve solubility .

Biological Activity

(R)-1-(4-(Trifluoromethyl)phenyl)propan-1-amine, also known as a trifluoromethyl-substituted amine, has garnered attention in various fields of medicinal chemistry due to its unique structural properties and biological activities. This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its pharmacological properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

\text{ R 1 4 CF}_3\text{ C}_6\text{H}_4\text{ C}_3\text{H}_7\text{NH}}

The trifluoromethyl group (-CF_3) is known for enhancing lipophilicity and metabolic stability, which are critical factors in drug design.

Biological Activity Overview

Research indicates that the biological activity of this compound is multifaceted, impacting several biological pathways and exhibiting potential therapeutic effects.

Antichlamydial Activity

A study highlighted the compound's antichlamydial properties, suggesting that the trifluoromethyl substituent is crucial for its effectiveness against Chlamydia species. The presence of this electron-withdrawing group enhances the compound's interaction with biological targets, leading to improved selectivity and potency compared to analogs lacking this feature .

Inhibition of Kinases

The compound has been investigated for its ability to inhibit serine/threonine kinases, particularly ERK protein kinase. Inhibiting such kinases can disrupt various signaling pathways involved in cell proliferation and survival, making this compound a candidate for cancer therapy .

Research Findings

Several studies have documented the biological effects and mechanisms of action associated with this compound:

Study Findings Biological Activity
Identified as an antichlamydial agentSelective against Chlamydia
Inhibition of ERK kinase activityPotential anti-cancer properties
Induces skin and eye irritationToxicological profile

Case Studies

  • Antichlamydial Activity :
    • In a series of experiments, this compound demonstrated significant activity against Chlamydia, outperforming several other compounds in terms of potency. The study emphasized the importance of the trifluoromethyl group in enhancing biological activity .
  • Kinase Inhibition :
    • Another investigation focused on the compound's ability to inhibit cellular CDK9-mediated transcription processes. Results indicated that it effectively reduced Mcl-1 protein levels, a key regulator in apoptosis, suggesting its potential role in cancer treatment .

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR can confirm the trifluoromethyl group’s presence (δ ~110-120 ppm for 19F^{19}F) and stereochemistry via coupling patterns. For instance, the 1H^1H NMR of (R)-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine shows distinct splitting in the δ 2.8–3.2 ppm region for amine protons .
  • Mass Spectrometry : ESI-MS or GC-MS helps verify molecular weight (e.g., [M+H]+ at m/z 246) and detect impurities .
  • IR : Stretching frequencies for amine (3300–3500 cm1^{-1}) and CF3_3 (1100–1200 cm1^{-1}) groups are diagnostic.
    Conflicts in data may arise from solvent impurities or residual starting materials. Cross-validate with orthogonal methods (e.g., X-ray crystallography for absolute configuration) .

How can researchers assess the biological activity of this compound in receptor-binding studies?

Q. Basic

  • In Vitro Assays : Radioligand binding assays (e.g., using 3H^3H-labeled ligands) quantify affinity for targets like serotonin or adrenergic receptors. For related compounds, IC50_{50} values are determined via competitive binding .
  • Functional Assays : Measure second-messenger responses (e.g., cAMP modulation) in cell lines expressing target receptors.
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

What advanced strategies exist to resolve low enantiomeric purity in the final product?

Q. Advanced

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to separate enantiomers .
  • Kinetic Resolution : Enzymatic methods (e.g., lipase-mediated acylation) selectively modify one enantiomer .
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

How does the stability of this compound vary under different storage conditions, and what degradation products form?

Q. Advanced

  • Storage : Store at –20°C under argon to prevent oxidation. Aqueous solutions at pH >7 accelerate decomposition via hydrolysis .
  • Degradation Pathways : Thermal degradation produces trifluoromethylbenzene derivatives, while photooxidation forms nitro or ketone byproducts. LC-MS tracks degradation kinetics .

What computational tools predict the pharmacokinetic properties of this compound?

Q. Advanced

  • ADMET Prediction : Tools like ACD/Percepta estimate logP (~2.8), blood-brain barrier permeability, and CYP inhibition .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with receptors like 5-HT2A_{2A}, highlighting key hydrogen bonds with Asp155 .

How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

Q. Advanced

  • Metabolite Profiling : Identify active metabolites via LC-MS/MS. For example, N-oxide derivatives of related amines show altered receptor binding .
  • Protein Binding : Measure plasma protein binding (e.g., using equilibrium dialysis) to explain reduced in vivo efficacy .

What methodologies are recommended for impurity profiling in this compound batches?

Q. Advanced

  • HPLC-UV/HRMS : Detect trace impurities (e.g., des-trifluoromethyl analogs) with a C18 column and 0.1% formic acid/acetonitrile gradient .
  • Stability-Indicating Methods : Stress testing (heat, light, pH extremes) followed by forced degradation studies identifies critical impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.